molecular formula C17H15BrFNO3 B3069417 (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid CAS No. 68938-01-2

(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid

Cat. No. B3069417
CAS RN: 68938-01-2
M. Wt: 380.2 g/mol
InChI Key: GXZCYECDYOBPGH-OAHLLOKOSA-N
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Description

(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid, also known as BFPAA, is a synthetic organic compound that has been used in a variety of scientific research applications. BFPAA is composed of a bromophenyl group, a fluorophenyl group, and an amino propanoic acid group. It is a chiral molecule, meaning that it has two enantiomers that are non-superimposable mirror images of each other. BFPAA has been extensively studied in the fields of biochemistry and physiology, and its applications have been explored in a variety of laboratory experiments.

Scientific Research Applications

1. Chemo-Enzymatic Synthesis and Structural Characterization

The compound has been used in the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-acyl glucuronides derived from related racemic drugs. This process involves understanding the stereochemistry and degradation kinetics of these metabolites, highlighting its application in drug metabolism studies (Baba et al., 2018).

2. Asymmetric Synthesis in Fluorinated Amino Acids

This compound has been involved in the asymmetric synthesis of fluorinated amino acids. Such synthesis is crucial for developing novel compounds with potential pharmaceutical applications, especially in creating new amino acid derivatives (Monclus et al., 1995).

3. Metabolite Identification in Novel Drugs

It has been used in identifying metabolites in novel drugs, such as lesogaberan, through advanced spectrometry techniques. This application is vital in drug development, particularly in understanding how drugs are broken down in the body (Ekdahl et al., 2013).

4. Synthesis and Characterization in Material Science

The compound plays a role in synthesizing and characterizing materials, such as amino-3-fluorophenyl boronic acid, used in constructing glucose sensing materials and pharmaceutical agents (Das et al., 2003).

5. Anticancer Activity in Novel Derivatives

It is also significant in synthesizing S-glycosyl and S-alkyl derivatives for anticancer activities. This highlights its importance in medicinal chemistry for creating novel compounds with potential therapeutic applications (Saad & Moustafa, 2011).

properties

IUPAC Name

(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCYECDYOBPGH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73904662

CAS RN

68938-01-2
Record name Deoxyribonucleic acids, salmon sperm
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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